

#### AC-186: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |  |           |
|----------------------|---------|--|-----------|
| Compound Name:       | AC-186  |  |           |
| Cat. No.:            | B605114 |  | Get Quote |

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **AC-186**, a potent and selective non-steroidal estrogen receptor beta (ERβ) agonist. This guide details its chemical properties, pharmacological profile, mechanism of action, and key experimental data, presenting a valuable resource for those investigating its therapeutic potential.

### **Chemical Structure and Properties**

**AC-186**, with the chemical name 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, is a synthetic small-molecule inhibitor.[1] Its core structure consists of a difluorocyclohexyl group linked to a phenol and a fluorophenyl moiety.

Table 1: Physicochemical Properties of AC-186



| Property          | Value                                               | Reference    |
|-------------------|-----------------------------------------------------|--------------|
| IUPAC Name        | 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | [1]          |
| Molecular Formula | C18H17F3O                                           | [1]          |
| Molecular Weight  | 306.32 g/mol                                        | [1]          |
| CAS Number        | 1421854-16-1                                        | [1]          |
| SMILES            | FC1(F)CCC(C2=C(F)C=CC=C<br>2)(C3=CC=C(O)C=C3)CC1    |              |
| Solubility        | In DMSO: ≥ 2.5 mg/mL (8.16 mM)                      | <del>-</del> |

## **Pharmacological Profile**

**AC-186** is a potent and highly selective agonist for the estrogen receptor beta (ER $\beta$ ), exhibiting significantly lower affinity for the estrogen receptor alpha (ER $\alpha$ ). This selectivity is a key characteristic, potentially offering a safer therapeutic window by avoiding the side effects associated with ER $\alpha$  activation.

Table 2: Pharmacological and Pharmacokinetic Properties of AC-186



| Parameter                     | Value                        | Species/System | Reference |
|-------------------------------|------------------------------|----------------|-----------|
| ERβ EC50                      | 6 nM                         | In vitro       |           |
| ERα EC50                      | 5000 nM                      | In vitro       |           |
| Oral Bioavailability          | ~8%                          | Rat            |           |
| Sublingual<br>Bioavailability | 79%                          | Rat            |           |
| Caco-2 Permeability (A-B)     | 27.9 x 10 <sup>-6</sup> cm/s | In vitro       |           |
| Caco-2 Permeability (B-A)     | 40.4 x 10 <sup>-6</sup> cm/s | In vitro       | <u> </u>  |
| Efflux Ratio                  | 1.45                         | In vitro       | -         |

### **Mechanism of Action and Signaling Pathway**

**AC-186** exerts its neuroprotective and anti-inflammatory effects primarily through the activation of ERβ. Upon binding, it triggers a signaling cascade that leads to the inhibition of the pro-inflammatory transcription factor NF-κB. This has been shown to occur through the reduction of phosphorylation and acetylation of key components of the NF-κB pathway, ultimately blocking its DNA binding and transcriptional activity.





Click to download full resolution via product page

Caption: AC-186 Signaling Pathway.

# **Experimental Protocols**In Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of **AC-186** on the production of pro-inflammatory mediators in microglia.

Cell Line: BV-2 microglia.

#### Methodology:

- BV-2 microglia are treated with varying concentrations of **AC-186** (e.g., 0.65–5 μM).
- Following treatment with AC-186, the cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.
- The levels of pro-inflammatory mediators such as TNFα, IL-6, nitric oxide (NO), and PGE2 in the cell culture supernatant are quantified using appropriate assays (e.g., ELISA for cytokines, Griess assay for NO).
- The expression of inflammatory enzymes like iNOS and COX-2 is determined by methods such as Western blotting or qPCR.

## In Vivo Neuroprotection Study in a Parkinson's Disease Model

Objective: To evaluate the neuroprotective effects of **AC-186** in a rat model of Parkinson's disease.

Animal Model: Male Sprague-Dawley rats with bilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra.

Methodology:



- Parkinson's disease is induced in rats via stereotaxic injection of 6-OHDA into the substantia nigra.
- AC-186 is administered to the rats (e.g., 10 mg/kg, subcutaneously, once).
- Behavioral assessments are conducted to evaluate motor function (e.g., rotarod test),
   cognitive function, and sensorimotor gating.
- Post-mortem analysis of brain tissue is performed to assess the extent of dopamine neuron loss in the substantia nigra and striatum, typically through tyrosine hydroxylase (TH) immunohistochemistry.





Click to download full resolution via product page

**Caption:** Key Experimental Workflows.

## **Summary of Preclinical Findings**



Preclinical studies have demonstrated that **AC-186** exhibits significant neuroprotective effects in male rat models of Parkinson's disease. Treatment with **AC-186** has been shown to prevent motor, cognitive, and sensorimotor gating deficits, as well as mitigate the loss of dopamine neurons. Interestingly, these neuroprotective effects were not observed in female rats, suggesting a gender-specific mechanism of action. In models of Alzheimer's disease, **AC-186**, in combination with other compounds, has been shown to decrease Aβ levels. The anti-inflammatory properties of **AC-186**, mediated by the inhibition of the NF-κB pathway in microglia, are believed to be a key contributor to its neuroprotective actions.

This technical guide provides a summary of the current knowledge on **AC-186**. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist AC-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AC-186: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605114#ac-186-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com